(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide
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Overview
Description
(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide: is a synthetic organic compound characterized by its complex structure, which includes a thiazolidine ring, a cyano group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazolidine Ring: This step involves the reaction of a substituted benzaldehyde with a thiourea derivative under acidic conditions to form the thiazolidine ring.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide.
Addition of Aromatic Substituents: The aromatic substituents, such as the 2,5-dichlorobenzyl and p-tolyl groups, are typically added through Friedel-Crafts alkylation reactions.
Final Coupling: The final step involves coupling the intermediate with N-methylacetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties due to its structural similarity to known bioactive thiazolidines.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano group and thiazolidine ring are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide
- (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-N-methylacetamide
Uniqueness
Compared to similar compounds, (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and biological activity. The presence of the 2,5-dichlorobenzyl group, in particular, may enhance its binding affinity to certain biological targets compared to other isomers.
Properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2S/c1-12-3-6-15(7-4-12)26-20(28)18(10-13-9-14(22)5-8-17(13)23)29-21(26)16(11-24)19(27)25-2/h3-9,18H,10H2,1-2H3,(H,25,27)/b21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYFNVIEWFDYHN-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC)CC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC)CC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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